molecular formula C15H17BrN6 B6976657 N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine

N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine

Cat. No.: B6976657
M. Wt: 361.24 g/mol
InChI Key: SZFPYTJOYOIAKA-UHFFFAOYSA-N
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Description

N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a bromophenyl group and a triazole ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Formation of the triazole ring:

    Coupling of the two rings: The final step involves coupling the brominated pyrazole with the triazole derivative using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its heterocyclic structure.

    Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyrazole and triazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(4-chlorophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine
  • N-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine
  • N-[[1-(4-methylphenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine

Uniqueness

N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to different binding affinities and selectivities in biological systems.

Properties

IUPAC Name

N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(3-ethyltriazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN6/c1-2-21-15(10-18-20-21)9-17-7-12-8-19-22(11-12)14-5-3-13(16)4-6-14/h3-6,8,10-11,17H,2,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFPYTJOYOIAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)CNCC2=CN(N=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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